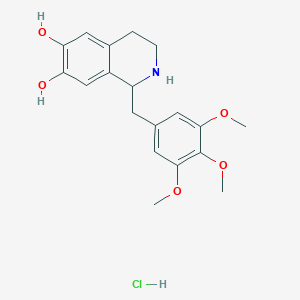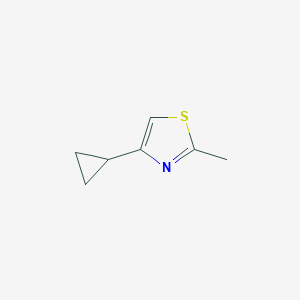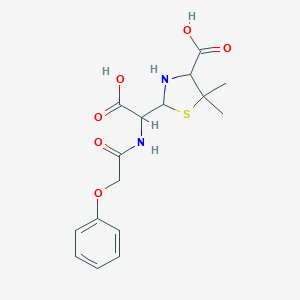
2-cyclopropyl-4-(4-fluorophényl)quinoline-3-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is a chemical compound known for its significant role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of lipid-lowering agents like pitavastatin calcium . This compound is characterized by its complex structure, which includes a quinoline core, a cyclopropyl group, and a fluorophenyl moiety.
Applications De Recherche Scientifique
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pitavastatin calcium, a drug used to lower cholesterol levels.
Mécanisme D'action
Target of Action
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is an intermediate in the synthesis of Pitavastatin Calcium , a member of the medication class known as statins . Statins are primarily targeted at the HMG-CoA reductase enzyme , which plays a crucial role in the mevalonate pathway that produces cholesterol .
Mode of Action
As an intermediate in the synthesis of Pitavastatin Calcium, this compound contributes to the overall inhibitory effect of statins on the HMG-CoA reductase enzyme. By inhibiting this enzyme, statins effectively reduce the production of mevalonate , a precursor to cholesterol, thereby lowering cholesterol levels in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound, through its role in the synthesis of Pitavastatin Calcium, is the mevalonate pathway . This pathway is responsible for the production of cholesterol and other isoprenoids. By inhibiting the HMG-CoA reductase enzyme, the production of mevalonate is reduced, leading to a decrease in cholesterol synthesis .
Pharmacokinetics
They undergo extensive first-pass metabolism in the liver, the primary site of action, and are primarily excreted in the bile .
Result of Action
The primary result of the action of this compound, through its role in the synthesis of Pitavastatin Calcium, is a reduction in cholesterol levels . This can help to prevent the development of atherosclerotic plaques, reducing the risk of cardiovascular diseases such as heart attacks and strokes .
Action Environment
The action of this compound, and statins in general, can be influenced by various environmental factors. For instance, certain foods and medications can affect the absorption and metabolism of statins. Additionally, individual factors such as age, gender, ethnicity, and the presence of liver or kidney disease can also influence the action, efficacy, and stability of these drugs .
Analyse Biochimique
Biochemical Properties
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway . This inhibition leads to a decrease in cholesterol levels, making it a potential candidate for cholesterol-lowering drugs. Additionally, the compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses and functions.
Cellular Effects
The effects of Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate on different cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular functions.
Molecular Mechanism
At the molecular level, Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound’s interaction with HMG-CoA reductase results in the inhibition of this enzyme, thereby reducing cholesterol synthesis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular functions . The compound has shown stability under various experimental conditions, with minimal degradation over time. Long-term studies have indicated that the compound can sustain its effects on cellular functions, such as maintaining reduced cholesterol levels and modulating gene expression, over extended periods.
Dosage Effects in Animal Models
The effects of Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate vary with different dosages in animal models . At lower doses, the compound effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, some toxic effects have been observed, such as liver toxicity and alterations in normal metabolic processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is involved in several metabolic pathways . It interacts with enzymes and cofactors that play a role in the metabolism of lipids and other biomolecules. For example, the compound’s inhibition of HMG-CoA reductase affects the cholesterol biosynthesis pathway, leading to reduced cholesterol levels. Additionally, the compound can influence metabolic flux and metabolite levels, further impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells. Once inside the cells, the compound can accumulate in specific tissues, such as the liver, where it exerts its effects on cholesterol metabolism and other cellular processes.
Subcellular Localization
The subcellular localization of Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum and mitochondria, where it interacts with target biomolecules. This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action, thereby exerting its biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a Friedel-Crafts acylation reaction, using fluorobenzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification to form the methyl ester, using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Methoxy-substituted fluorophenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4’-fluorophenyl)-2-(cyclopropyl)-3-quinolinecarboxylate: A closely related compound with similar structural features.
Pitavastatin Calcium: A direct derivative used as a lipid-lowering agent.
Quinoline Derivatives: Various quinoline-based compounds used in pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of pitavastatin calcium highlights its importance in medicinal chemistry .
Propriétés
IUPAC Name |
methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXQZVFWKIPEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432604 | |
| Record name | Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121659-86-7 | |
| Record name | Methyl 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121659-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxylic acid, 2-cyclopropyl-4-(4-fluorophenyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)







![(R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol](/img/structure/B138510.png)





